molecular formula C9H14N2O2S2 B2703484 2-(2-{[2-(Dimethylamino)ethyl]sulfanyl}-1,3-thiazol-4-yl)acetic acid CAS No. 1342505-45-6

2-(2-{[2-(Dimethylamino)ethyl]sulfanyl}-1,3-thiazol-4-yl)acetic acid

Cat. No.: B2703484
CAS No.: 1342505-45-6
M. Wt: 246.34
InChI Key: RFUKNAHFYMPTMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-{[2-(Dimethylamino)ethyl]sulfanyl}-1,3-thiazol-4-yl)acetic acid is a complex organic compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms

Scientific Research Applications

2-(2-{[2-(Dimethylamino)ethyl]sulfanyl}-1,3-thiazol-4-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Safety and Hazards

The compound is labeled with the signal word “Danger” according to its Safety Information . It’s always important to handle such compounds with appropriate safety measures.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under controlled conditions For instance, a precursor containing a thiourea moiety can be reacted with α-haloketones to form the thiazole ring

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. Large-scale production often requires the use of automated reactors and stringent control of reaction parameters such as temperature, pressure, and pH. The use of catalysts and solvents that facilitate the desired transformations while minimizing side reactions is also crucial.

Chemical Reactions Analysis

Types of Reactions

2-(2-{[2-(Dimethylamino)ethyl]sulfanyl}-1,3-thiazol-4-yl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the dimethylaminoethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Comparison with Similar Compounds

Similar Compounds

    Thiazole: A simpler structure with similar heterocyclic properties.

    2-Aminothiazole: Contains an amino group instead of the dimethylaminoethyl group.

    4-Methylthiazole: Features a methyl group at the 4-position instead of the acetic acid moiety.

Uniqueness

2-(2-{[2-(Dimethylamino)ethyl]sulfanyl}-1,3-thiazol-4-yl)acetic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity The presence of the dimethylaminoethyl group enhances its solubility and membrane permeability, while the sulfanyl group provides redox activity

Properties

IUPAC Name

2-[2-[2-(dimethylamino)ethylsulfanyl]-1,3-thiazol-4-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S2/c1-11(2)3-4-14-9-10-7(6-15-9)5-8(12)13/h6H,3-5H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFUKNAHFYMPTMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCSC1=NC(=CS1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.